molecular formula C24H18N2O4 B11083439 N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide

N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide

Cat. No.: B11083439
M. Wt: 398.4 g/mol
InChI Key: FUGCQEYAMYLPOW-UHFFFAOYSA-N
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Description

N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyl group, a chromen-2-one moiety, and an amide linkage. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide typically involves the condensation of 4-hydroxy-2-oxo-2H-chromen-3-carbaldehyde with N-benzyl-4-aminobenzamide. This reaction is often carried out under mild conditions using a suitable solvent such as ethanol or methanol, and a catalytic amount of an acid or base to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be implemented to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide is unique due to its combination of a benzyl group, a chromen-2-one moiety, and an amide linkage, which imparts distinct chemical and biological properties. This unique structure allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-benzyl-4-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C24H18N2O4/c27-22-19-8-4-5-9-21(19)30-24(29)20(22)15-25-18-12-10-17(11-13-18)23(28)26-14-16-6-2-1-3-7-16/h1-13,15,27H,14H2,(H,26,28)

InChI Key

FUGCQEYAMYLPOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

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